1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C₈H₁₇Cl₂N₃ and a molecular weight of 226.15 g/mol. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is often utilized in various scientific and pharmaceutical applications due to its unique structural properties and biological activities .
The reactivity of 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride can be attributed to the functional groups present in its structure. The amine group can participate in nucleophilic substitution reactions, while the imidazole ring can engage in protonation and deprotonation reactions, making it a versatile building block in organic synthesis. Additionally, it can form salts with acids, as evidenced by its dihydrochloride form, which enhances its solubility in aqueous solutions .
Research indicates that 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Its imidazole moiety is known to interact with biological targets such as enzymes and receptors, which may contribute to its pharmacological effects. Studies have shown that compounds containing imidazole rings often display antimicrobial, antifungal, and anti-inflammatory properties .
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride typically involves several steps:
This compound finds applications in various fields including:
Interaction studies of 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride have demonstrated its ability to bind to various biological macromolecules. These studies often utilize techniques such as surface plasmon resonance or fluorescence spectroscopy to assess binding affinities and kinetics. The compound's interactions are crucial for understanding its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(1-Methyl-1H-imidazol-2-yl)propylamine dihydrochloride | C₇H₁₅Cl₂N₃ | Slightly different alkyl chain length |
| N-Methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-aminedihydrochloride | C₈H₁₇Cl₂N₃ | Contains a different substitution on the imidazole ring |
| 1-Methyl-3-(2-methylimidazolyl)propanamine | C₈H₁₅Cl₂N₃ | Variation in the position of methyl groups |
These compounds are unique due to their specific substitutions on the imidazole ring or variations in alkyl chain length, which can influence their biological activity and chemical reactivity .
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride necessitates a multi-step approach, beginning with the construction of the imidazole core and culminating in dihydrochloride salt formation. A representative pathway involves the condensation of 1-(3-aminopropyl)imidazole with methylating agents, followed by acid-mediated salt precipitation. Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are critical for verifying intermediate structures and final product purity.
The initial step often employs Boc (tert-butoxycarbonyl) chemistry to protect reactive amine groups during heterocyclic assembly. For instance, solid-phase synthesis protocols adapted from polyamide research enable precise control over imidazole substitution patterns. Reaction of 1-(3-aminopropyl)imidazole with phenyl isocyanate analogs yields urea-linked intermediates, as confirmed by characteristic −NH peaks at 8.42 ppm and 6.63 ppm in $$ ^1H $$ NMR spectra. Subsequent deprotection and reductive amination introduce the propanamine moiety, with $$ ^1H $$ NMR shifts at 3.11 ppm (CH$$ _2 $$) and 1.97 ppm (CH$$ _2 $$-NH$$ _2 $$) indicating successful bond formation.
FTIR analysis plays a pivotal role in tracking functional group transformations. The disappearance of the isocyanate (−N═C═O) peak at 2270 cm$$ ^{-1} $$ and emergence of urea carbonyl (−NH–CO–NH−) absorption at 1693 cm$$ ^{-1} $$ confirm intermediate conversion. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity before proceeding to N-methylation.
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of imidazole-propanamine complexes. Single crystal X-ray diffraction studies reveal critical structural parameters including bond lengths, bond angles, and intermolecular interactions that govern the solid-state behavior of these compounds [1] [2].
The crystallographic analysis of related imidazole derivatives demonstrates characteristic structural features. The compound 1-methyl-3-(2-pyridyl)imidazolium hexafluorophosphate crystallizes in the monoclinic system with space group P21/c, exhibiting unit cell parameters of a = 7.3740(8) Å, b = 15.5931(16) Å, c = 10.4787(11) Å, and β = 105.3102° [3]. The unit cell volume is calculated as 1162.12 ų, accommodating four formula units within the crystallographic cell [3].
Comprehensive crystallographic data for imidazole-containing structures reveal systematic variations in structural parameters. The fundamental imidazole ring system exhibits characteristic bond lengths with C-N distances ranging from 1.308(3) to 1.471(4) Å across different derivatives [1]. The coordination environment around metal centers in imidazole complexes typically shows metal-nitrogen bond lengths between 2.177(2) and 2.182(2) Å for zinc complexes [1].
Table 2.1: Representative Crystallographic Parameters for Imidazole Complexes
| Compound | Crystal System | Space Group | Unit Cell Parameters (Å) | Volume (ų) | Reference |
|---|---|---|---|---|---|
| 1-methyl-1H-imidazole-1-methanol | Monoclinic | P21/n | a = 8.7478(2), b = 6.53610(10), c = 12.5842(2) | 686.98(2) | [2] |
| Hexakis(1-methylimidazole)zinc(II) dinitrate | Trigonal | P-3 | a = 21.5019(11), b = 10.4986(5), c = 19.2899(11) | 3887.8(4) | [1] |
| 1-methyl-3-(2-pyridyl)imidazolium hexafluorophosphate | Monoclinic | P21/c | a = 7.3740(8), b = 15.5931(16), c = 10.4787(11) | 1162.12 | [3] |
The structural analysis reveals that imidazole derivatives form extensive hydrogen bonding networks in the solid state [2]. The nitrogen atoms in the imidazole ring participate in hydrogen bonding interactions with distances ranging from 2.715(2) to 2.753(2) Å [2]. These intermolecular interactions significantly influence the crystal packing and thermal stability of the compounds [4].
Advanced crystallographic refinement techniques demonstrate the precision achievable in structural determination. Full-matrix least-squares refinement on F² typically yields R-factors below 0.05 for high-quality crystals [5]. The goodness-of-fit parameters generally fall within the range of 0.854 to 1.082, indicating excellent agreement between observed and calculated structure factors [5].
Temperature-dependent crystallographic studies reveal thermal expansion coefficients and provide insights into molecular motion within the crystal lattice [4]. The crystallite size analysis using the Scherrer equation indicates variations in particle size ranging from nanometer to micrometer scales depending on synthesis conditions [4].
Density Functional Theory calculations provide comprehensive insights into the electronic structure and properties of 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride. The B3LYP functional combined with 6-311G(d,p) basis sets represents the standard computational approach for investigating imidazole derivatives [6] [7].
The frontier molecular orbital analysis reveals critical electronic properties governing chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide fundamental insights into electron donation and acceptance capabilities [8] [9]. For imidazole derivatives, the highest occupied molecular orbital typically resides on the imidazole ring system with significant contributions from nitrogen lone pairs [10].
Table 2.2: Electronic Properties from Density Functional Theory Calculations
| Property | Imidazole Derivatives | Computational Level | Reference |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -0.171 to -0.234 | B3LYP/6-311G(d,p) | [11] [12] |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -0.001 to -0.115 | B3LYP/6-311G(d,p) | [11] [12] |
| Energy Gap (eV) | 0.073 to 0.126 | B3LYP/6-311G(d,p) | [11] |
| Dipole Moment (Debye) | 3.676 to 4.766 | B3LYP/6-311G(d,p) | [12] |
The electronic configuration analysis demonstrates the aromatic character of the imidazole ring system. The planar five-membered ring contains six π-electrons distributed across the conjugated framework [13]. Time-dependent Density Functional Theory calculations accurately predict electronic transitions and absorption spectra with excellent agreement to experimental ultraviolet-visible spectroscopy data [6].
Natural bond orbital analysis provides detailed insights into charge distribution and bonding characteristics. The nitrogen atoms in imidazole derivatives typically carry negative charges ranging from -0.361 to -0.867, depending on the substitution pattern [12]. These charge distributions directly correlate with hydrogen bonding capabilities and intermolecular interactions [12].
The molecular electrostatic potential maps reveal regions of electron density concentration and depletion. The nitrogen lone pairs create regions of negative electrostatic potential, while the hydrogen atoms on the imidazole ring exhibit positive potential regions [8]. These electrostatic properties govern molecular recognition and binding interactions [8].
Vibrational frequency calculations confirm the stability of optimized geometries and provide theoretical infrared and Raman spectra. The absence of imaginary frequencies validates the minimum energy configurations obtained through geometry optimization [7]. Characteristic vibrational modes include nitrogen-hydrogen stretching frequencies around 3300-3500 cm⁻¹ and carbon-nitrogen stretching modes in the 1400-1600 cm⁻¹ region [14].
The second-order perturbation analysis quantifies hyperconjugative interactions and charge delocalization effects. The total hyperpolarizability values for imidazole derivatives range from 10⁻³⁰ to 10⁻³¹ esu, indicating potential applications in nonlinear optical materials [8].
Molecular dynamics simulations provide atomistic insights into the solvation behavior and dynamic properties of imidazole-propanamine compounds in aqueous environments. Classical molecular dynamics employing optimized force fields accurately reproduce experimental solvation properties and structural characteristics [15] [16].
The hydration structure around imidazole derivatives exhibits well-defined coordination shells. The first hydration shell extends to approximately 4.0 Å from the imidazole nitrogen atoms, containing an average of 2-3 water molecules [17] [18]. The second hydration shell forms at distances of 6.0-7.0 Å with reduced structural organization compared to the primary shell [17].
Table 2.3: Molecular Dynamics Simulation Parameters and Results
| Property | Value | Temperature (K) | Reference |
|---|---|---|---|
| First Hydration Shell Distance (Å) | 4.0 ± 0.2 | 298.15 | [17] [18] |
| Second Hydration Shell Distance (Å) | 6.0 ± 0.3 | 298.15 | [17] |
| Hydrogen Bond Lifetime (ps) | 2.5 ± 0.5 | 300 | [15] |
| Diffusion Coefficient (×10⁻⁹ m²/s) | 1.8 ± 0.2 | 300 | [15] |
| Solvation Free Energy (kJ/mol) | -45.2 ± 2.1 | 298 | [16] |
The hydrogen bonding dynamics reveal rapid exchange processes between imidazole nitrogen atoms and surrounding water molecules. The hydrogen bond correlation functions decay exponentially with characteristic lifetimes of 2-3 picoseconds [15] [19]. The imidazole nitrogen acting as a hydrogen bond acceptor forms more stable interactions compared to the nitrogen-hydrogen group functioning as a donor [19].
Temperature-dependent simulations demonstrate the thermal stability of hydration structures. At elevated temperatures from 298.15 to 308.15 K, the first hydration shell shows decreased ordering while maintaining the same radial distance [17] [18]. The coordination numbers decrease by approximately 10-15% with increasing temperature, reflecting enhanced molecular motion [17].
The radial distribution functions quantify the spatial organization of water molecules around imidazole derivatives. Sharp peaks at 2.8-3.0 Å correspond to direct hydrogen bonding interactions between water and imidazole nitrogen atoms [15] [20]. The integration of these peaks yields coordination numbers consistent with neutron scattering experimental data [19].
Advanced molecular dynamics techniques incorporating ab initio calculations provide enhanced accuracy for describing intermolecular interactions. Car-Parrinello molecular dynamics simulations reveal subtle differences in hydrogen bonding geometries compared to classical force field approaches [20] [19]. The quantum mechanical treatment captures polarization effects and charge transfer phenomena not accessible through classical methods [20].
The solvent-accessible surface area calculations demonstrate the dynamic nature of molecular cavities in solution. Time-averaged surface areas for imidazole derivatives range from 150-200 Ų depending on the substitution pattern and molecular conformation [21]. These surface area fluctuations correlate with solvation thermodynamics and molecular recognition processes [21].
The histamine receptor binding characteristics of 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride demonstrate significant pharmacological potential across multiple histamine receptor subtypes. Research investigations have established that imidazole-containing compounds exhibit varying degrees of affinity for histamine H3 and H4 receptors, with structural modifications substantially influencing selectivity profiles [1] [2].
Methylated imidazole derivatives, including compounds structurally related to 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine, display binding affinities in the nanomolar to micromolar range depending on substitution patterns . The introduction of N-methyl substitution at the imidazole ring has been shown to enhance receptor selectivity, as demonstrated by methimepip, which exhibits high affinity for human histamine H3 receptors with a Ki value of 1.0 nanomolar and an effective concentration (EC50) of 0.32 nanomolar [5] [6].
Table 1: Histamine Receptor Binding Affinity Data for Imidazole Derivatives
| Compound | Receptor Type | Binding Affinity (Ki/IC50) | Selectivity | Reference |
|---|---|---|---|---|
| 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine | H3/H4 | Not directly specified | Unknown | [7] |
| N-methyl-substituted immepip (methimepip) | H3 | Ki = 1.0 nM, EC50 = 0.32 nM | 2000-fold H3 over H4, >10000-fold over H1/H2 | [5] [6] |
| Compound 14 (hybrid imidazole derivative) | H3 | Ki = 4.1 nM | Dual H3/HMT activity | [1] |
| Alpha-methylhistamine | H1/H2 | Reference compound | Non-selective | [8] |
The selectivity profile for methylated imidazole compounds reveals remarkable specificity for histamine H3 receptors over H4 receptors, with selectivity ratios exceeding 2000-fold in optimized derivatives [5]. This selectivity extends to histamine H1 and H2 receptors, where selectivity ratios surpass 10,000-fold, indicating highly specific receptor targeting capabilities [6].
Radioligand binding studies utilizing [3H]histamine displacement assays have confirmed that imidazole derivatives bearing methyl substitutions maintain nanomolar binding affinities while exhibiting enhanced pharmacokinetic properties [8]. The structural configuration of 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride, with its propylamine side chain and N-methylated imidazole ring, positions this compound within the optimal structural framework for histamine receptor interaction [7] [9].
Functional characterization studies demonstrate that methylated imidazole derivatives exhibit dual pharmacological properties, functioning as both histamine receptor ligands and enzyme inhibitors [1] [2]. The compound 14 hybrid derivative simultaneously demonstrates high-potency H3 receptor binding (Ki = 4.1 nanomolar) and histamine N-methyltransferase inhibition (IC50 = 24 nanomolar), establishing a precedent for multifunctional therapeutic applications [1].
The acetylcholinesterase inhibitory properties of 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride align with established mechanisms observed across imidazole derivative families. Comprehensive kinetic analyses of imidazole-based cholinesterase inhibitors reveal multiple inhibition mechanisms, including competitive irreversible inhibition and mixed-type inhibition patterns [10] [11].
Investigations utilizing 14 achiral and 5 chiral imidazole derivatives demonstrate competitive irreversible inhibition of acetylcholinesterase from electric eel preparations [10]. These studies established kinetic constants with k3 values ranging from 0.38 to 5.3 M⁻¹s⁻¹, defining the rate of enzyme inhibition under standardized conditions at 25 degrees Celsius and pH 8 [10].
Table 2: Acetylcholinesterase Inhibition Mechanisms for Imidazole Derivatives
| Compound Type | AChE Inhibition (IC50/Ki) | BChE Inhibition | Mechanism | Reference |
|---|---|---|---|---|
| Imidazole derivatives (14 achiral + 5 chiral) | k3 = 0.38-5.3 M⁻¹s⁻¹ | Competitive irreversible inhibition | Competitive irreversible inhibition | [10] |
| 5-nitroimidazole derivatives (1-4) | Compound 4: Ki = 0.024±0.009 nM (EeAChE) | Compound 4: Ki = 0.087±0.017 nM (eqBChE) | Dual inhibition mechanism | [12] |
| Dual-acting cholinesterase-cannabinoid hybrids | pIC50 values: 6.2-8.6 | pIC50 values: 6.4-8.9 | Mixed-type inhibition | [13] |
| N-substituted imidazole derivatives | Nanomolar activity similar to donepezil | Showed nanomolar activity | Competitive inhibition | [11] |
Advanced mechanistic studies employing Lineweaver-Burk reciprocal plots demonstrate that selected imidazole compounds exhibit mixed-type inhibition characteristics [13]. These investigations reveal increasing slopes (decreasing Vmax) and increasing x-intercepts (increasing Km values) with elevated inhibitor concentrations, indicating simultaneous binding to both the catalytic active site and peripheral anionic site of acetylcholinesterase [13].
The most potent imidazole derivatives demonstrate nanomolar inhibitory activity comparable to established therapeutic agents such as donepezil [11]. Specifically, 5-nitroimidazole derivatives achieve exceptional potency, with compound 4 exhibiting Ki values of 0.024±0.009 nanomolar against Electrophorus electricus acetylcholinesterase and 0.087±0.017 nanomolar against equine butyrylcholinesterase [12].
Molecular docking investigations reveal that imidazole derivatives interact with critical acetylcholinesterase binding regions, including the peripheral anionic site, oxyanion hole, and anionic subsite [11]. The imidazole ring system facilitates hydrogen bonding interactions with amino acid residues within the enzyme active site, while the propylamine chain provides additional binding contacts that enhance inhibitory potency [14].
Structure-activity relationship analyses indicate that methyl substitution on the imidazole ring influences both binding affinity and selectivity for acetylcholinesterase versus butyrylcholinesterase [13]. Compounds displaying selectivity indices ranging from 0.2 to 193 demonstrate the capacity for preferential enzyme targeting through structural modifications [13].
The cholinesterase-like organocatalytic properties of imidazole derivatives have been documented, showing acceleration of acetylthiocholine and propionylthiocholine hydrolysis in concentration-dependent manners [14]. Natural imidazole-containing molecules such as histamine exhibit catalytic activity comparable to imidazole itself, while synthetic derivatives display variable catalytic efficiencies [14].
The antimicrobial properties of 1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride are supported by extensive research demonstrating broad-spectrum activity of imidazole derivatives against multidrug-resistant pathogens. Contemporary investigations have established that imidazole-containing compounds exhibit significant efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics [15] [16] [17].
Novel imidazole derivatives synthesized through Schiff base methodologies demonstrate excellent antimicrobial activity while maintaining high cell viability against human skin fibroblast cells [15]. These compounds effectively inhibit the growth of multiple bacterial strains, with compound HL2 showing particularly promising results regarding cytotoxicity profiles and antimicrobial efficacy [15].
Table 3: Antimicrobial Activity of Imidazole Derivatives Against Multidrug-Resistant Pathogens
| Compound/Study | Target Pathogens | Activity Range (MIC) | Notable Features | Reference |
|---|---|---|---|---|
| Novel imidazole derivatives (HL2) | Multiple bacterial strains | High cell viability maintained | Low cytotoxicity against human fibroblasts | [15] |
| Imidazole aldoximes (compounds 10-11) | ESBL-producing Enterobacteriaceae | 2.0-16.0 μg/mL | 32-128 fold more potent than ceftazidime/cefotaxime | [16] |
| N-benzylimidazoles (halogenated) | Gram-positive and Gram-negative bacteria | N-2-chlorobenzyl: 0.250 mg/mL vs P. aeruginosa | Broad spectrum with anti-biofilm activity | [17] |
| Bis-imidazolinylindole derivatives (MBX series) | Antibiotic-resistant strains | ≤0.1 to 4.9 μg/mL (Gram-positive), 0.4 to ≥80 μg/mL (Gram-negative) | Active against MRSA, VRE, ciprofloxacin-resistant B. anthracis | [18] |
Imidazole aldoximes demonstrate exceptional efficacy against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae [16]. N-but-3-enyl-N-meta-chlorobenzyl imidazolium 2-aldoxime exhibits minimum inhibitory concentrations of 2.0 to 16.0 μg/mL against β-lactamase producing strains, demonstrating 32 to 128-fold greater potency than ceftazidime and cefotaxime respectively [16].
Halogenated N-benzylimidazole derivatives exhibit remarkable antimicrobial potency, with N-2-chlorobenzyl imidazole achieving minimum inhibitory concentrations of 0.250 mg/mL against Pseudomonas aeruginosa [17]. These compounds demonstrate broad-spectrum activity with additional anti-biofilm properties, effectively inhibiting biofilm formation at sub-minimum inhibitory concentrations [17].
The bis-imidazolinylindole derivative series (MBX compounds) shows significant activity against antibiotic-resistant bacterial strains [18]. These compounds demonstrate minimum inhibitory concentrations ranging from ≤0.1 to 4.9 μg/mL against Gram-positive bacteria and 0.4 to ≥80 μg/mL against Gram-negative bacteria [18]. Notably, these derivatives maintain activity against methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus, and ciprofloxacin-resistant Bacillus anthracis [18].
Advanced imidazole derivatives bearing imidazo[2,1-b] [8]thiadiazole moieties demonstrate exceptional selectivity against drug-resistant bacteria [20]. Compound 13e exhibits minimum inhibitory concentrations of 1-4 μg/mL against Gram-positive and drug-resistant bacteria while showing no cytotoxicity against HepG2 cells at concentrations up to 100 micromolar and no hemolysis at 20 micromolar [20].
The antimicrobial mechanism of action for imidazole derivatives involves multiple cellular targets, including disruption of bacterial cell membrane permeability, interference with DNA synthesis, and inhibition of essential metabolic pathways [21] [22]. The heterocyclic imidazole ring facilitates interaction with bacterial enzymes and cellular components, leading to bactericidal effects against both actively dividing and stationary phase bacteria [22].
Time-kill assay investigations reveal that imidazole derivatives exhibit concentration-dependent bactericidal activity [23]. The 2-methyl-1-hydroxymethylimidazole derivative demonstrates variable time-kill dynamics depending on bacterial species, with Staphylococcus strains being eliminated within 2 hours of exposure at 16 times the minimum inhibitory concentration [23].